4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is an organic compound characterized by its azo group, which consists of a nitrogen-nitrogen double bond. This compound features a sulfonic acid group (-SO₃H) that enhances its solubility in water and contributes to its reactivity. The molecular formula for this compound is C₁₂H₁₁N₃O₃S, and its molar mass is approximately 277.3 g/mol. It is classified under azo compounds, which are known for their vibrant colors and applications in dyeing and pigment production .
The chemical behavior of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid primarily revolves around its azo group and sulfonic acid functionality. Typical reactions include:
The synthesis of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid typically involves several steps:
These steps can vary based on specific experimental conditions and desired yields .
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid finds applications primarily in:
Interaction studies of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid focus on its reactivity with other biological molecules. These studies often examine how the compound interacts with proteins or nucleic acids, assessing its potential as a drug candidate or its effects on cellular processes. The results indicate varying degrees of interaction based on structural modifications and environmental conditions .
Several compounds share structural similarities with 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminoazobenzene | Contains an amino group and azo linkage | Used extensively in dye production |
| 4-(Phenylazo)benzoic acid | Azo group attached to benzoic acid | Exhibits different solubility characteristics |
| 4-(Aminophenylazo)benzenesulfonic acid | Similar sulfonic acid group | Enhanced water solubility compared to non-sulfonated analogs |
| 4-(Amino-N-naphthyl)diazenylbenzenesulfonamide | Contains naphthalene moiety | Potentially different biological activities |
These compounds demonstrate variations in functional groups and structural arrangements that influence their chemical properties and applications, highlighting the uniqueness of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid within this class of compounds .
Azo compounds, defined by their nitrogen-nitrogen double bonds, have dominated synthetic dye chemistry since the late 19th century. The discovery of Chrysoidine in 1875 marked the first commercially viable azo dye, catalyzing industrial interest in aromatic diazonium salts and coupling reactions. Azo-acenaphthylene derivatives like 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid emerged as specialized variants, combining the planar rigidity of acenaphthene with the chromophoric azo group. The acenaphthene moiety, a fused bicyclic hydrocarbon, enhances photostability and extends π-conjugation compared to simpler benzene-based azo dyes.
Historically, the integration of sulfonic acid groups into azo dyes addressed solubility challenges in polar solvents, enabling their use in textile dyeing and ink formulations. For instance, naphthionic acid (1-aminonaphthalene-4-sulfonic acid), a precursor to many early azo dyes, demonstrated how sulfonation could improve aqueous compatibility without compromising color intensity. The subject compound builds upon this legacy, pairing sulfonic acid functionality with an acenaphthylene backbone to optimize both solubility and optical properties.
The molecular architecture of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid reveals critical overlaps with two chemical families: aminonaphthalenesulfonic acids and azo dyes.
Aminonaphthalenesulfonic acids, such as 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-aminonaphthalene-8-sulfonic acid (Peri acid), serve as foundational building blocks for sulfonated azo dyes. These compounds exhibit regioselective reactivity, where the amino and sulfonic acid groups direct electrophilic substitution during diazotization and coupling reactions. The subject compound mirrors this design, with the sulfonic acid group at the benzene ring’s 1-position and the amino group on the acenaphthylene system.
Table 1: Structural Comparison with Aminonaphthalenesulfonic Acids
Conventional azo dyes, such as methyl orange and Congo red, rely on benzene or naphthalene backbones. The subject compound diverges by incorporating an acenaphthylene system, which increases planarity and alters absorption maxima. Density functional theory (DFT) studies suggest that the acenaphthylene’s fused rings delocalize electrons more effectively than naphthalene, shifting λ_max into the visible spectrum’s longer wavelengths. Additionally, the sulfonic acid group induces dipole-dipole interactions with polar substrates, enhancing dye-fiber binding in textile applications.
Recent studies on 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid have focused on three domains:
The compound is typically synthesized via a two-step process:
Equation 1: Diazotization
$$ \text{5-Aminoacenaphthene-4-sulfonic acid} + \text{HNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + 2\text{H}2\text{O} $$
Equation 2: Coupling
$$ \text{Diazonium chloride} + \text{Benzene-1-sulfonic acid} \xrightarrow{\text{pH 8-10}} \text{4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid} + \text{HCl} $$
Yield optimization studies emphasize temperature control (-5°C to 0°C during diazotization) and stoichiometric precision.
Researchers have explored this compound’s utility in:
DFT calculations predict a HOMO-LUMO gap of 3.2 eV for the compound, correlating with its absorption band at 480 nm. Molecular dynamics simulations further reveal that the sulfonic acid group adopts a conformation perpendicular to the acenaphthylene plane in aqueous solutions, minimizing steric hindrance.